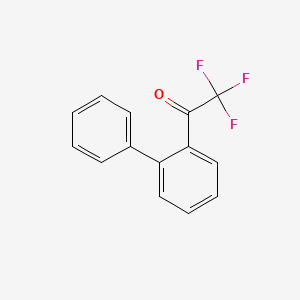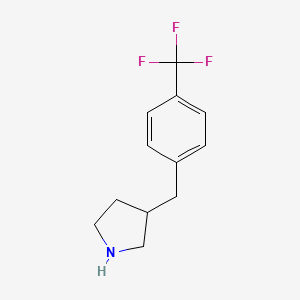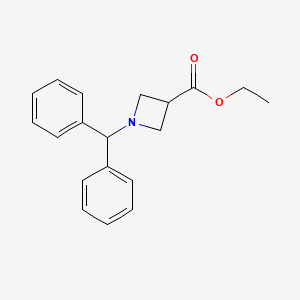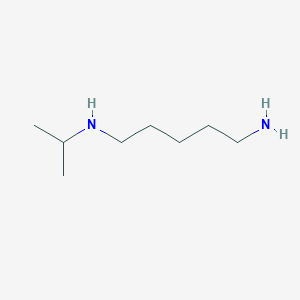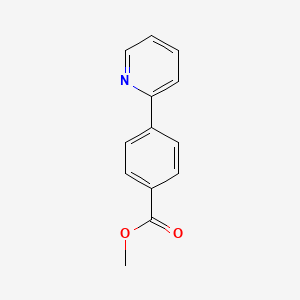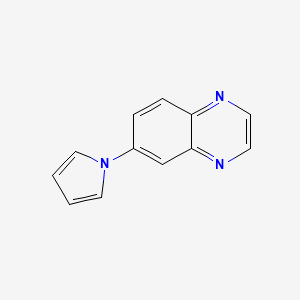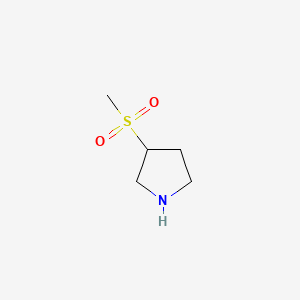
3-(甲磺酰基)吡咯烷
描述
3-(Methylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Methylsulfonyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methylsulfonyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
迈克尔加成反应中的有机催化
3-(甲磺酰基)吡咯烷衍生物,例如衍生自 L-脯氨酸的衍生物,已被证明在不对称迈克尔加成反应中是有效的有机催化剂。这些反应对于合成各种 γ-硝基羰基化合物至关重要,产率高,立体选择性极佳 (Singh 等人,2013)。
唑类的合成
在唑类的合成中,3-(甲磺酰基)吡咯烷衍生物在治疗胃酸相关疾病的化合物中发挥着关键作用。它们作为德克 Lansoprazole 等化合物的合成中间体,在绿色指标和废物减少方面提供优势 (Gilbile 等人,2017)。
稠合杂环的合成
3-(甲磺酰基)吡咯烷衍生物在合成稠合杂环中是有价值的合成子。它们已显示出形成各种化合物(如氮丙啶和肟)的功效,这些化合物对于合成吡咯并[2,3-c]异恶唑和吡咯并[2,3-c]异噻唑至关重要 (El-Nabi,2002)。
铜诱导反应中的催化
基于 3-(甲磺酰基)吡咯烷的配体,特别是 N-二茂铁酰基-2-[(二苯基膦)甲基]-吡咯烷,已用于铜催化的不对称加成中。这些催化剂在涉及二乙基锌和 N-磺酰亚胺的反应中实现了高产率和对映选择性 (Wang 等人,2005)。
电聚合过程
3-(甲磺酰基)吡咯烷衍生物在电聚合过程中起着至关重要的作用。它们的存在会显着影响聚吡咯等聚合物的形态结构、聚合速率和电性能 (Sekiguchi 等人,2002)。
β-甲磺酰化 N-杂环的合成
使用 3-(甲磺酰基)吡咯烷衍生物开发了一种新的 β-甲磺酰化 N-杂环合成途径。该途径涉及 FeCl3 催化的 C-H 脱氢和甲磺酰化,产生一系列化合物,如四氢吡啶和吡咯 (He 等人,2020)。
三氟甲基吡咯烷的合成
3-(甲磺酰基)吡咯烷是合成具有各种取代基的新型 4-(三氟甲基)吡咯烷的必要条件。这些化合物是通过 1,3-偶极环加成反应制成的,证明了 3-(甲磺酰基)吡咯烷衍生物在有机合成中的多功能性 (Markitanov 等人,2016)。
作用机制
Target of Action
It’s known that pyrrolidine derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Mode of Action
It’s known that pyrrolidine and its analogs interact with their targets to exert their therapeutic effects .
Biochemical Pathways
Pyrrolidine and its analogs are known to affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane, which could provide insights into its pharmacokinetic properties .
Result of Action
It’s known that pyrrolidine and its analogs have diverse therapeutic applications, suggesting they may have multiple effects at the molecular and cellular level .
安全和危害
Safety information for 3-(Methylsulfonyl)pyrrolidine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
The pyrrolidine ring is a common structural motif in many biologically active compounds, and there is ongoing research into the development of new pyrrolidine derivatives with different biological profiles . This suggests that there may be future opportunities for the development of new compounds based on the 3-(Methylsulfonyl)pyrrolidine structure .
生化分析
Biochemical Properties
3-(Methylsulfonyl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, 3-(Methylsulfonyl)pyrrolidine can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound may bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 3-(Methylsulfonyl)pyrrolidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Methylsulfonyl)pyrrolidine can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. These effects highlight the importance of 3-(Methylsulfonyl)pyrrolidine in regulating cellular functions and its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 3-(Methylsulfonyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, 3-(Methylsulfonyl)pyrrolidine may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Methylsulfonyl)pyrrolidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that 3-(Methylsulfonyl)pyrrolidine can have sustained effects on cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 3-(Methylsulfonyl)pyrrolidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, 3-(Methylsulfonyl)pyrrolidine can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications .
Metabolic Pathways
3-(Methylsulfonyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in amino acid metabolism, lipid metabolism, and energy production. For instance, 3-(Methylsulfonyl)pyrrolidine can modulate the activity of enzymes in the citric acid cycle, affecting the production of ATP and other metabolites. These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(Methylsulfonyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within cells. Additionally, 3-(Methylsulfonyl)pyrrolidine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(Methylsulfonyl)pyrrolidine is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. For instance, 3-(Methylsulfonyl)pyrrolidine may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-methylsulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGFNRUBBVHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392320 | |
| Record name | 3-(methylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433980-62-2 | |
| Record name | 3-(Methylsulfonyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433980-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(methylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulphonyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



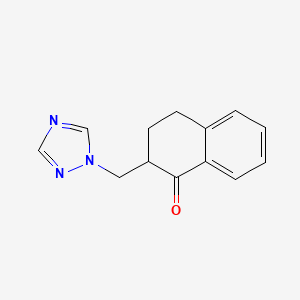

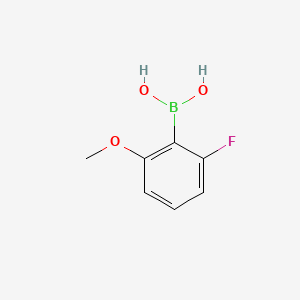
![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)
